![molecular formula C20H17F3N2O2 B6495376 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 1351590-57-2](/img/structure/B6495376.png)
2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The phenyl rings could be introduced through a Friedel-Crafts acylation or other aromatic substitution reactions . The trifluoromethoxy group could be introduced through a nucleophilic substitution reaction with a trifluoromethoxide ion .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered ring containing one nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl rings are aromatic and can participate in π-π stacking interactions . The trifluoromethoxy group is highly electronegative and could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrole ring is susceptible to electrophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more polar and potentially increase its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Synthesis and Characterization of Polymers
A pyrrole-functionalized monomer similar to the compound was synthesized and investigated using Nuclear Magnetic Resonance (1H NMR) and Fourier Transform Infrared (FTIR) spectroscopy . This research could potentially be extended to the compound “2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide”, providing valuable insights into its structure and properties.
Catalytic Protodeboronation
The compound could potentially be used in catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Two-Photon Cell Fluorescence Imaging
The compound might have potential applications in two-photon cell fluorescence imaging . This is based on the calculated excellent two-photon absorption properties of similar compounds .
Formation of Bidentate Hydrogen Bonded Contacts
In solid state structures, a consistent feature is the formation of bidentate hydrogen bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits . The exact nature of the crystal packing is strongly influenced by the substitution on the phenyl ring .
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of multiple functional groups suggests that it could interact with biological targets in a variety of ways, such as through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Future Directions
properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)27-17-10-8-15(9-11-17)14-24-19(26)18(25-12-4-5-13-25)16-6-2-1-3-7-16/h1-13,18H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQBUHPYVVKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide |
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